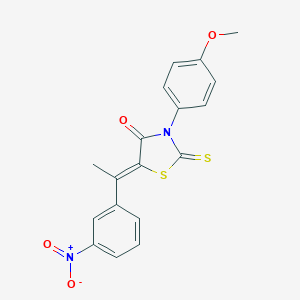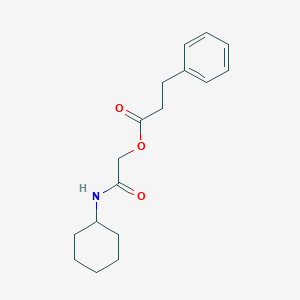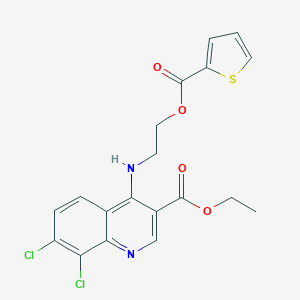![molecular formula C15H14N2O4S B241523 N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide, also known as NPE-PE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in a variety of physiological processes. In
作用機序
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves its binding to the active site of serine proteases. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition. The structure of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is designed to mimic the transition state of the enzyme-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can lead to a decrease in blood coagulation, inflammation, and cancer metastasis. Additionally, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
実験室実験の利点と制限
One advantage of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide in lab experiments is its high potency as a serine protease inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of side effects. However, one limitation of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is its potential to interact with other proteins and enzymes in the cell, leading to off-target effects.
将来の方向性
There are several future directions for research on N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide. One area of interest is the development of more selective inhibitors of specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide and its potential for use in clinical settings.
合成法
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanesulfonamide in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been extensively studied and optimized, and it is now a well-established method for producing this compound in high yields.
科学的研究の応用
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been widely used in scientific research as a tool for studying the role of serine proteases in various physiological processes. This compound has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can be used to investigate the role of serine proteases in processes such as blood coagulation, inflammation, and cancer metastasis.
特性
分子式 |
C15H14N2O4S |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
(NE)-N-[(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)15-8-4-7-14(11-15)12-16-22(20,21)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12+ |
InChIキー |
RSAKKXZEZKWZIA-FOWTUZBSSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




